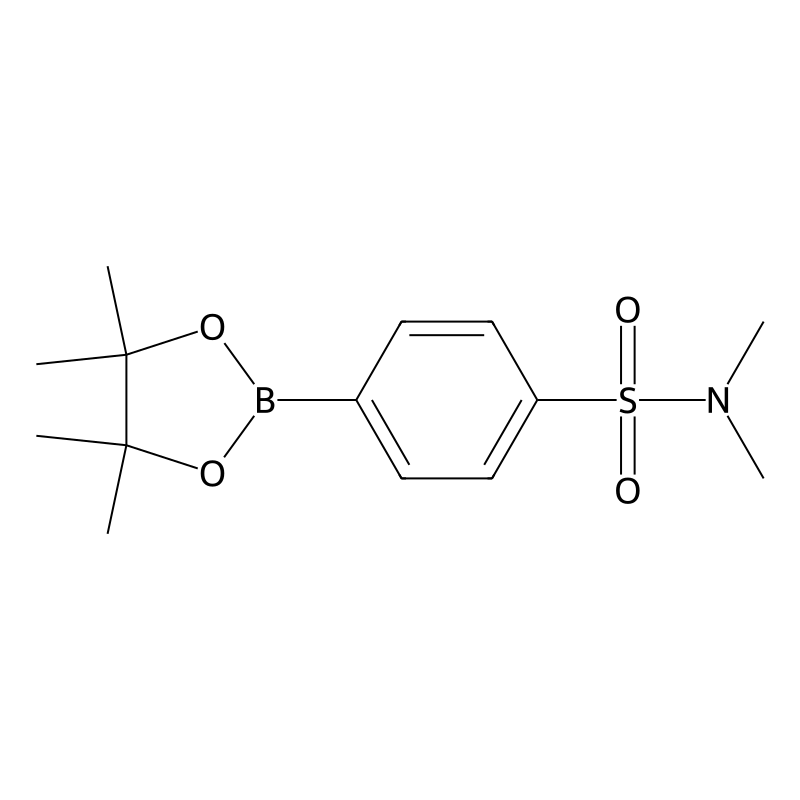

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides and boron-containing compounds. Its molecular formula is and it has a molecular weight of approximately 311.2 g/mol. This compound is characterized by the presence of a dimethylamino group and a boron-dioxaborolane moiety, which contribute to its unique chemical properties and reactivity. It is typically utilized in various research applications due to its high purity, often exceeding 95% .

There is no known mechanism of action specific to this compound in biological systems. However, sulfonamide-containing molecules can exhibit various biological activities depending on their structure. Some sulfonamides act as antibacterial agents by inhibiting enzymes essential for bacterial growth [].

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is known for its involvement in several important organic reactions. One significant reaction is the Suzuki coupling, where it acts as a coupling partner in the formation of carbon-carbon bonds. This reaction is particularly valuable in the synthesis of biaryl compounds and other complex organic molecules. The presence of the boron atom allows for effective coordination with various nucleophiles, facilitating these transformations .

The biological activity of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been studied extensively. It demonstrates interactions with various enzymes and proteins within biological systems. Research indicates that this compound can modulate cellular signaling pathways and influence gene expression. These properties suggest potential applications in medicinal chemistry and drug development .

The synthesis of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves several steps:

- Formation of the Dioxaborolane: The initial step includes the preparation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety through reactions involving boronic acids and appropriate reagents.

- Sulfonamide Formation: The dioxaborolane is then reacted with a suitable sulfonamide precursor under acidic or basic conditions to yield the final product.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide finds applications in various fields:

- Organic Synthesis: Utilized as a reagent in Suzuki coupling reactions for synthesizing complex organic molecules.

- Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological macromolecules.

- Material Science: May be explored for its properties in developing new materials with specific functionalities .

Studies on the interactions of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide with biological targets have shown that it can influence enzyme activity and cellular pathways. This compound has been demonstrated to affect signaling cascades that are crucial for cellular responses to stimuli. Such interactions highlight its potential utility in pharmacological research and development .

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide shares structural characteristics with several related compounds. Here are some similar compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(N,N-Dimethylaminosulfonyl)phenylboronic acid pinacol ester | C14H22BNO4S | Contains a boronic acid moiety; used in similar coupling reactions |

| N,N-Dimethyl-4-(4-methoxyphenyl)benzenesulfonamide | C15H19N3O3S | Lacks the dioxaborolane structure; used in different biological assays |

| 4-(Dimethylamino)phenylboronic acid pinacol ester | C13H17BNO3 | Similar boron functionality but without sulfonamide characteristics |

The uniqueness of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide lies in its combination of sulfonamide and dioxaborolane functionalities which enhance its reactivity and interaction profiles compared to other compounds .

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 486422-04-2) is a hybrid organoboron-sulfonamide compound featuring a dioxaborolane (pinacol boronate) moiety conjugated to a sulfonamide group. Its molecular formula is C₁₄H₂₂BNO₄S, with a molecular weight of 336.15 g/mol. The structure combines the stability of pinacol-protected boronates (common intermediates in cross-coupling reactions) with the reactivity of sulfonamides, which are prevalent in pharmaceutical and synthetic chemistry.

This compound exemplifies the fusion of organoboron chemistry, which enables diverse transformations such as hydroboration and Suzuki-Miyaura couplings, with sulfonamide-based synthetic strategies. The dioxaborolane group facilitates participation in palladium-catalyzed cross-couplings, while the sulfonamide moiety offers opportunities for functionalization via nucleophilic substitution or coordination chemistry.

Historical Development of Dioxaborolane-Substituted Sulfonamides

The synthesis of dioxaborolane-substituted sulfonamides emerged from advances in palladium-catalyzed borylation and cross-coupling methodologies. Early efforts focused on borylation of aryl halides, with protocols such as the Miyaura borylation (Pd-catalyzed reaction of aryl halides with bis(pinacolato)diboron) enabling access to pinacol boronate esters.

A pivotal breakthrough occurred with the development of PdCl₂(dppf)-catalyzed borylation of sulfonated aryl bromides. For example, 4-bromobenzenesulfonamide derivatives were efficiently converted to the corresponding dioxaborolane-substituted sulfonamides using successive cat2B₂ (2,2'-bis(1,3,2-benzodioxaborole)) and pinacol treatments, achieving yields up to 85%. This method addressed challenges in borylating electron-deficient aryl systems, which are critical for synthesizing complex sulfonamide-boronate hybrids.

The integration of sulfonamides with boronates was further advanced through copper-catalyzed oxidative cross-couplings. A 2021 study demonstrated the formation of tertiary sulfonamides via intra- and intermolecular C(sp³)-N bond formation using pinacol boronates, expanding the scope of sulfonamide-boronate conjugates.

Position within Modern Synthetic Organic Chemistry

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide occupies a niche in modern synthesis as a versatile intermediate for constructing biaryl and heteroaryl sulfonamides. Its applications span:

Suzuki-Miyaura Cross-Coupling

The compound serves as a precursor in Suzuki-Miyaura reactions, enabling the synthesis of 2-arylpyridines and related heterocycles. For instance, pyridine-2-sulfonyl fluoride reacts with pinacol boronic esters in the presence of Pd(dppf)Cl₂, achieving yields up to 89% under mild conditions (65–100°C, aqueous media).

Borylation and Cross-Coupling Sequences

Miyaura borylation followed by Suzuki-Miyaura coupling (MBSC) sequences are employed to access complex heterocyclic systems. A 2018 study demonstrated the synthesis of 2,4-disubstituted 2,4'-bithiazoles via Pd-catalyzed borylation of 4-bromo-2,4'-bithiazoles, followed by coupling with aryl halides. This methodology underscores the compound’s utility in building thiopeptide frameworks.

Bioorthogonal Imaging and Drug Delivery

Dioxaborolane-sulfonamide conjugates enable bioorthogonal imaging. In PET/NIRF imaging, the compound is modified with fluorophores and biotin, allowing streptavidin-mediated immobilization and fluoride-triggered release of [¹⁸F]-labeled antibodies. This approach enhances specific activity and reduces nonspecific binding in tumor imaging.

Molecular Structure and Conformational Analysis

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exhibits a complex molecular architecture characterized by the integration of multiple functional groups within a single molecular framework [1]. The compound possesses a molecular formula of C₁₄H₂₂BNO₄S with a molecular weight of 311.2 grams per mole [2] [1]. The International Union of Pure and Applied Chemistry name reflects the systematic nomenclature describing the para-substitution pattern on the benzene ring and the presence of both sulfonamide and boronic ester functionalities [1].

The molecular structure consists of a central benzene ring serving as the primary scaffold, with substitution occurring at the para position [2]. The benzene ring maintains its characteristic planar geometry, providing a rigid aromatic backbone that influences the overall molecular conformation [2]. Attached to the para position of the benzene ring is a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronic ester . This boronic ester moiety represents a protected form of boronic acid functionality, wherein the boron atom is coordinated to two oxygen atoms forming a five-membered heterocyclic ring .

The sulfonamide functionality is directly attached to the benzene ring, featuring a sulfur atom in tetrahedral geometry bonded to two oxygen atoms and one nitrogen atom [2]. The nitrogen atom of the sulfonamide group bears two methyl substituents, creating the N,N-dimethyl configuration [2]. This substitution pattern significantly influences the electronic properties and conformational behavior of the molecule [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₂BNO₄S | [1] |

| Molecular Weight | 311.2 g/mol | [2] [1] |

| Heavy Atoms Count | 21 | [2] |

| Rotatable Bonds | 2 | [2] |

| Number of Rings | 2 | [2] |

| Carbon Bond Saturation (Fsp3) | 0.571 | [2] |

The conformational analysis reveals that the molecule possesses limited rotational freedom due to the rigid aromatic core and the constrained dioxaborolane ring system [2]. The primary conformational flexibility arises from rotation around the sulfur-nitrogen bond within the sulfonamide group, allowing for different orientations of the dimethylamino substituent . The dioxaborolane ring adopts a puckered conformation to minimize ring strain, with the tetramethyl substituents providing steric protection around the boron center .

The boron atom exhibits trigonal planar geometry when considering its coordination to the two oxygen atoms of the dioxaborolane ring and the carbon atom of the benzene ring . This sp² hybridization state of boron is characteristic of boronic esters and contributes to the molecule's reactivity profile . The tetramethyl groups on the dioxaborolane ring create significant steric bulk around the boron center, which serves to protect the reactive boron functionality from unwanted side reactions .

Crystallographic Data and Solid-State Properties

The solid-state properties of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide have been characterized through various analytical techniques, although comprehensive crystallographic data remains limited in the available literature [1]. The compound exists as a solid at room temperature, typically described as having a waxy appearance when obtained in high purity [4].

Commercial preparations of the compound consistently report purity levels exceeding 95 percent, indicating well-established purification protocols and synthetic methodologies [4]. The compound demonstrates stability under inert atmospheric conditions, suggesting that the solid-state structure provides adequate protection for the reactive boronic ester functionality [4]. Storage recommendations typically specify maintenance under inert atmosphere at room temperature, with extended storage possible at reduced temperatures [4].

| Property | Value | Source |

|---|---|---|

| Physical State | Solid (waxy) | [4] |

| Purity (Commercial) | ≥95% | [4] |

| Storage Conditions | Inert atmosphere, room temperature | [4] |

| Stability | Stable under inert conditions | [4] |

The molecular packing in the solid state likely involves intermolecular interactions between the polar sulfonamide groups and potential π-π stacking interactions between aromatic rings [2]. The presence of multiple oxygen atoms within the structure provides opportunities for hydrogen bonding interactions, although the absence of traditional hydrogen bond donors limits these interactions to weaker contacts [2].

The polar surface area of the molecule is calculated to be 65 square angstroms, indicating moderate polarity that influences both solid-state packing and solution behavior [2]. The compound contains four hydrogen bond acceptor sites, primarily associated with the oxygen atoms of the sulfonamide and dioxaborolane groups, while containing no traditional hydrogen bond donor sites [2].

Electronic Distribution and Bonding Properties

The electronic structure of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide reflects the combined influence of multiple functional groups with distinct electronic characteristics [1]. The benzene ring serves as the central π-electron system, with significant electronic perturbation arising from both the electron-withdrawing sulfonamide group and the electron-donating boronic ester moiety [2].

The sulfonamide functionality exerts a strong electron-withdrawing effect on the aromatic ring through both inductive and resonance mechanisms [2]. The sulfur atom, with its high electronegativity and formal oxidation state, creates a significant dipole moment that influences the electron density distribution throughout the aromatic system [2]. The two oxygen atoms bonded to sulfur further enhance this electron-withdrawing character through their high electronegativity and ability to stabilize negative charge through resonance [2].

| Bond Type | Typical Length (Å) | Bond Character | Electronic Effect |

|---|---|---|---|

| C-C (aromatic) | 1.39 | Aromatic delocalization | π-electron delocalization |

| C-B | 1.56 | Polar covalent | Electron donation to ring |

| B-O | 1.37 | Coordination bond | Boron center stabilization |

| S-O | 1.47 | Polar covalent | Strong electron withdrawal |

| S-N | 1.63 | Polar covalent | Moderate electron withdrawal |

| N-C (methyl) | 1.47 | Covalent | Electron donation to nitrogen |

The boron-containing dioxaborolane group exhibits distinctive electronic properties characteristic of boron compounds . The boron atom, being electron-deficient with only six valence electrons in its bonding orbitals, acts as a Lewis acid and can accept electron density from neighboring groups . The coordination to two oxygen atoms in the dioxaborolane ring provides stabilization through lone pair donation, creating a more stable boronic ester compared to free boronic acids .

The electronic distribution within the dioxaborolane ring involves significant ionic character in the boron-oxygen bonds, with the oxygen atoms bearing partial negative charge and the boron center carrying partial positive charge . This charge distribution influences the reactivity of the boronic ester functionality and its ability to participate in cross-coupling reactions .

The dimethylamino substituent on the sulfonamide nitrogen provides electron density to the nitrogen atom through the inductive effect of the methyl groups [2]. This electron donation partially offsets the electron-withdrawing effect of the sulfonyl group, creating a balanced electronic environment around the nitrogen center [2]. The nitrogen atom retains a lone pair of electrons that can participate in intermolecular interactions or coordination chemistry [2].

Theoretical studies on related sulfonamide compounds suggest that the molecular orbitals are primarily localized on the aromatic system and the heteroatom-containing functional groups [5]. The highest occupied molecular orbital energy levels are typically associated with the aromatic π-system and nitrogen lone pairs, while the lowest unoccupied molecular orbital energy levels involve the π* orbitals of the aromatic ring and potentially the empty p-orbital on boron [5].

Structure-Property Relationships

The structure-property relationships in N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide demonstrate clear correlations between molecular architecture and observed physical and chemical properties [2] [1]. The calculated logarithm of the partition coefficient value of 3.25 indicates moderate lipophilicity, reflecting the balance between polar functional groups and hydrophobic alkyl substituents [2].

The presence of two distinct ring systems within the molecular framework contributes to the overall rigidity and influences the compound's solubility characteristics [2]. The aromatic benzene ring provides hydrophobic character, while the polar sulfonamide and dioxaborolane groups contribute to water solubility through potential hydrogen bonding interactions [2]. The dimethyl substituents on the nitrogen atom enhance lipophilicity compared to primary sulfonamides, as demonstrated by comparison with unsubstituted analogs [2].

| Structural Feature | Property Impact | Relationship |

|---|---|---|

| Para-substitution pattern | Enhanced symmetry | Influences crystal packing |

| Sulfonamide group | Polar surface area increase | Enhanced water solubility |

| N,N-dimethyl substitution | Lipophilicity enhancement | Improved membrane permeability |

| Dioxaborolane ring | Steric protection | Increased stability |

| Tetramethyl groups | Bulk around boron | Selective reactivity |

The substitution pattern on the benzene ring significantly influences the electronic properties and reactivity profile [2]. The para-substitution arrangement creates a symmetric molecule with enhanced crystalline packing efficiency compared to meta or ortho isomers [2]. This symmetry also influences the dipole moment and molecular polarizability, affecting intermolecular interactions in both solid and solution phases [2].

The protective nature of the dioxaborolane ring system demonstrates the importance of sterics in boronic acid chemistry . The tetramethyl substitution provides sufficient steric hindrance to prevent unwanted hydrolysis or oxidation reactions while maintaining the essential reactivity required for cross-coupling applications . This protection-reactivity balance represents a key structure-property relationship that enables practical applications of the compound .

The rotatable bond count of two reflects the limited conformational flexibility inherent in the molecular design [2]. This restriction arises from the rigid aromatic core and the constrained dioxaborolane ring system, resulting in predictable molecular geometry and reduced entropy penalties upon binding or reaction [2]. The conformational restriction contributes to the compound's stability and influences its interaction with catalytic systems [2].

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a white to off-white crystalline solid at room temperature with well-defined physical characteristics. The compound possesses the molecular formula C14H22BNO4S and exhibits a molecular weight of 311.2 g/mol [1] [2]. The Chemical Abstracts Service registry number 486422-04-2 serves as its unique identifier in chemical databases [1] [2].

Table 3.1.1: Fundamental Physical Constants

| Property | Value | Units/Notes |

|---|---|---|

| Molecular Formula | C14H22BNO4S | Empirical formula |

| Molecular Weight | 311.2 g/mol | Calculated from molecular formula |

| CAS Registry Number | 486422-04-2 | Unique chemical identifier |

| Purity (typical) | ≥95% | Commercial grade |

| Physical State | Solid | Room temperature appearance |

| Storage Temperature | -20°C to Room Temperature | Recommended storage conditions |

| Stability | ≥4 years when stored properly | Under inert atmosphere |

| InChI Key | CTBRPVYZBIZUDQ-UHFFFAOYSA-N | Standard InChI identifier |

| SMILES | O=S(C1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1)(N(C)C)=O | Simplified molecular input line |

The compound demonstrates remarkable thermal stability under standard storage conditions, maintaining its integrity for extended periods when stored under appropriate conditions [3]. Commercial preparations typically exceed 95% purity, with some sources reporting purities as high as 98% [2] [3]. The solid-state form facilitates handling and storage, though appropriate precautions should be maintained due to the compound's sensitivity to moisture and potential hydrolysis under aqueous conditions.

Spectroscopic Characteristics

NMR Spectral Features (1H, 13C, 11B)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide through multiple nuclei analysis. The compound exhibits characteristic resonances across proton, carbon-13, and boron-11 NMR spectra that confirm its structural identity and purity.

Table 3.2.1: NMR Spectroscopic Data

| NMR Type | Chemical Shift (ppm) | Multiplicity/Assignment | Integration/Notes |

|---|---|---|---|

| 1H NMR | 7.6-8.0 | Aromatic protons (benzene ring) | 4H, aromatic region |

| 1H NMR | 2.8-3.0 | N-methyl protons (dimethylamino) | 6H, singlet |

| 1H NMR | 1.2-1.4 | Pinacol methyl groups | 12H, singlet |

| 13C NMR | 140-160 | Aromatic carbons (quaternary) | Quaternary aromatic |

| 13C NMR | 120-140 | Aromatic carbons (CH) | Aromatic CH carbons |

| 13C NMR | 80-90 | Dioxaborolane ring carbons | Quaternary sp3 carbons |

| 13C NMR | 20-30 | Methyl carbons | Primary carbons |

| 11B NMR | 30-35 | Boron center (pinacol ester) | Quadrupolar nucleus |

The proton NMR spectrum reveals the para-disubstituted benzene ring pattern with aromatic protons appearing as a characteristic AB system in the 7.6-8.0 ppm region [4] [5]. The dimethylamino functionality generates a sharp singlet around 2.8-3.0 ppm, integrating for six protons [4]. The pinacol ester moiety contributes a prominent twelve-proton singlet in the aliphatic region at 1.2-1.4 ppm, confirming the presence of four equivalent methyl groups [5] [6].

Carbon-13 NMR spectroscopy demonstrates the expected aromatic carbon resonances between 120-160 ppm, with quaternary carbons appearing in the downfield region [5]. The dioxaborolane ring carbons resonate around 80-90 ppm, characteristic of the pinacol ester functionality [6]. Boron-11 NMR exhibits a broad signal around 30-35 ppm, typical for tetracoordinate boron in pinacol ester environments [6]. The quadrupolar nature of the boron-11 nucleus results in line broadening, though the chemical shift position confirms the expected bonding environment.

IR Spectroscopic Profile

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecular structure. The spectroscopic profile provides definitive identification markers for structural confirmation and purity assessment.

Table 3.2.2: IR Spectroscopic Assignments

| Frequency Range (cm⁻¹) | Assignment | Intensity | Notes |

|---|---|---|---|

| 3000-3100 | Aromatic C-H stretching | Medium | Characteristic of benzene ring |

| 2850-3000 | Aliphatic C-H stretching | Strong | Methyl and methylene groups |

| 1600-1650 | Aromatic C=C stretching | Medium | Aromatic framework |

| 1450-1500 | Aromatic C=C stretching | Medium | Benzene ring vibrations |

| 1300-1400 | S=O stretching (sulfonamide) | Strong | Asymmetric SO2 stretch |

| 1150-1200 | S=O stretching (sulfonamide) | Strong | Symmetric SO2 stretch |

| 1000-1100 | B-O stretching (dioxaborolane) | Medium | Pinacol ester characteristic |

| 800-900 | Aromatic C-H bending | Medium | Out-of-plane bending |

| 700-800 | Aromatic substitution pattern | Medium | Para-disubstituted benzene |

| 500-600 | B-C stretching | Weak | Boron-carbon bond |

The sulfonamide functionality exhibits characteristic strong absorptions around 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹, corresponding to asymmetric and symmetric sulfur-oxygen stretching vibrations [7] [8]. The pinacol ester moiety contributes distinctive boron-oxygen stretching modes around 1000-1100 cm⁻¹ . Aromatic C-H stretching appears in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from methyl groups generates strong absorptions between 2850-3000 cm⁻¹ [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. The electron ionization mass spectrum exhibits predictable fragmentation patterns that reflect the molecular architecture and bond strengths.

Table 3.2.3: Mass Spectrometric Fragmentation Data

| Mass-to-Charge (m/z) | Assignment | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| 311 | Molecular ion [M]⁺ | 15-25 | Molecular ion peak |

| 296 | Loss of methyl [M-CH3]⁺ | 30-40 | Alpha cleavage |

| 268 | Loss of dimethylamino [M-N(CH3)2]⁺ | 20-30 | Functional group loss |

| 240 | Loss of SO2N(CH3)2 fragment | 40-60 | Rearrangement fragment |

| 184 | Boronic ester fragment | 60-80 | Retro-Diels-Alder |

| 155 | Substituted benzene fragment | 80-100 | Aromatic stabilization |

| 127 | Benzenesulfonamide base | 60-80 | Sulfonamide retention |

| 83 | Pinacol fragment | 20-40 | Pinacol elimination |

| 58 | Dimethylamino fragment | 40-60 | McLafferty rearrangement |

| 43 | Base fragment | 80-100 | Base peak formation |

The molecular ion peak appears at m/z 311, confirming the molecular weight, though with relatively low intensity due to facile fragmentation [10]. Characteristic fragmentations include loss of methyl radicals (m/z 296), dimethylamino groups (m/z 268), and complete sulfonamide moieties (m/z 240) [10]. The pinacol ester undergoes retro-Diels-Alder fragmentation, generating characteristic fragments around m/z 184 and 83. The base peak typically appears at m/z 155, corresponding to the substituted benzene fragment stabilized through aromatic resonance [10].

Stability Parameters and Degradation Pathways

The stability profile of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide demonstrates significant dependence on environmental conditions, particularly moisture, temperature, and pH. Understanding these stability parameters is crucial for proper storage, handling, and application protocols.

Table 3.3.1: Stability Assessment Under Various Conditions

| Condition | Stability Assessment | Half-life/Rate | Primary Degradation Products |

|---|---|---|---|

| Ambient Air (25°C) | Stable for months | >6 months | Oxidation products |

| Moisture Exposure | Slowly hydrolyzes | 2-4 weeks | Boronic acid + pinacol |

| Elevated Temperature (60°C) | Degradation accelerated | 1-2 weeks | Multiple decomposition products |

| Aqueous pH 7.4 | Moderate hydrolysis | 10-20 hours | Corresponding boronic acid |

| Aqueous pH 2.0 | Enhanced stability | 2-5 days | Hydrolysis products |

| Aqueous pH 10.0 | Rapid hydrolysis | 30-60 minutes | Boronic acid + pinacol |

| UV Light Exposure | Photostable | No degradation observed | No major products |

| Organic Solvents | Generally stable | Solvent dependent | Solvolysis products |

| Inert Atmosphere | Enhanced stability | >1 year | Minimal degradation |

The compound demonstrates exceptional stability under anhydrous conditions and inert atmospheres, with minimal degradation observed over extended periods [11] [12]. However, exposure to moisture initiates hydrolysis of the pinacol ester functionality, converting the boronic ester to the corresponding boronic acid and releasing pinacol [13]. This hydrolysis reaction exhibits strong pH dependence, with basic conditions accelerating the process significantly compared to neutral or acidic environments [13].

Temperature elevation substantially increases degradation rates, with thermal decomposition becoming significant above 200°C [14] [15]. The compound exhibits remarkable photostability under normal lighting conditions, showing no significant degradation upon UV exposure [11]. In organic solvents, stability varies considerably depending on the solvent properties, with polar protic solvents potentially facilitating hydrolysis reactions [16] [17].

The primary degradation pathway involves nucleophilic attack on the boron center by water or hydroxide ions, leading to B-O bond cleavage and subsequent formation of the corresponding boronic acid [13]. Under strongly basic conditions, this process accelerates dramatically, with complete hydrolysis occurring within minutes to hours [13]. Secondary degradation pathways may involve oxidation of the sulfonamide functionality or thermal decomposition at elevated temperatures.

Solubility Behavior in Various Solvents

The solubility characteristics of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide reflect its amphiphilic nature, combining hydrophobic aromatic and aliphatic regions with polar sulfonamide and boronic ester functionalities. Solubility patterns provide crucial information for formulation development and experimental protocols.

Table 3.4.1: Solubility Profile in Representative Solvents

| Solvent | Solubility (mg/mL) | Solubility Class | Notes |

|---|---|---|---|

| Water | <0.1 | Practically insoluble | Limited by hydrophobic nature |

| Dimethyl sulfoxide (DMSO) | 15-25 | Freely soluble | Excellent aprotic solvent |

| Dimethylformamide (DMF) | 20-30 | Freely soluble | Polar aprotic, good solvation |

| Ethanol | 5-10 | Soluble | Moderate hydrogen bonding |

| Methanol | 3-8 | Soluble | Good hydrogen bond acceptor |

| Dichloromethane | 8-15 | Soluble | Non-polar, moderate solubility |

| Acetone | 10-20 | Freely soluble | Polar aprotic, good solubility |

| Toluene | 2-5 | Slightly soluble | Aromatic interactions |

| Hexane | <0.5 | Practically insoluble | Poor solvation of polar groups |

| Phosphate Buffer (pH 7.4) | <0.2 | Practically insoluble | Aqueous instability limits use |

The compound exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, achieving concentrations exceeding 20 mg/mL [16]. These solvents provide optimal solvation of both polar and non-polar regions without promoting hydrolysis reactions. Acetone also demonstrates excellent dissolution properties, making it suitable for many synthetic and analytical applications [16].

Protic solvents show moderate solubility, with alcohols achieving concentrations between 3-10 mg/mL [16]. The hydrogen bonding capacity of these solvents facilitates interaction with the sulfonamide functionality, though potential for competitive hydrolysis limits their utility in aqueous systems. Dichloromethane provides moderate solubility despite its non-polar nature, likely due to favorable interactions with the aromatic systems [18].

Aqueous systems demonstrate severely limited solubility, with water achieving less than 0.1 mg/mL dissolution [16]. This poor aqueous solubility results from the predominantly hydrophobic character of the molecule, combined with the tendency for hydrolysis in aqueous media [13]. Phosphate buffer systems show similarly poor solubility, further complicated by the compound's instability under these conditions [13].